3-{[2-(3-Chlorophenoxy)ethyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione
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Overview
Description
3-{2-(3-Chlorophenoxy)ethylamino}-1lambda6-thiolane-1,1-dione is a complex organic compound characterized by its unique structural features It contains a thiolane ring, a chlorophenoxy group, and an amino group linked through an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-(3-Chlorophenoxy)ethylamino}-1lambda6-thiolane-1,1-dione typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 3-chlorophenol with an appropriate alkylating agent to form the 3-chlorophenoxy intermediate.
Alkylation: The intermediate is then reacted with 2-bromoethylamine to introduce the ethylamino group.
Cyclization: The resulting compound undergoes cyclization with a thiolane precursor under specific conditions to form the thiolane ring.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{2-(3-Chlorophenoxy)ethylamino}-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the alkyne to an alkene or alkane.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{2-(3-Chlorophenoxy)ethylamino}-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{2-(3-Chlorophenoxy)ethylamino}-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chlorophenoxy group allows for interactions with hydrophobic pockets, while the amino group can form hydrogen bonds with active site residues. The thiolane ring provides structural rigidity, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-{2-(4-Chlorophenoxy)ethylamino}-1lambda6-thiolane-1,1-dione: Similar structure but with a 4-chlorophenoxy group.
3-{2-(3-Bromophenoxy)ethylamino}-1lambda6-thiolane-1,1-dione: Bromine substituent instead of chlorine.
3-{2-(3-Chlorophenoxy)ethylamino}-1lambda6-thiolane-1,1-dione: Variations in the alkyl or amino groups.
Uniqueness
The unique combination of the chlorophenoxy group, prop-2-yn-1-yl group, and thiolane ring in 3-{2-(3-Chlorophenoxy)ethylamino}-1lambda6-thiolane-1,1-dione provides distinct chemical and biological properties. This makes it a valuable compound for specific applications where these features are advantageous.
Properties
IUPAC Name |
N-[2-(3-chlorophenoxy)ethyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3S/c1-2-7-17(14-6-10-21(18,19)12-14)8-9-20-15-5-3-4-13(16)11-15/h1,3-5,11,14H,6-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AONBZNJVXGZRRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CCOC1=CC(=CC=C1)Cl)C2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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